![molecular formula C24H40O4 B028813 (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 99102-69-9](/img/structure/B28813.png)
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Overview
Description
Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA by GC- or LC-MS. CDCA is a hydrophobic primary bile acid. It is formed from cholesterol in the liver via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1. CDCA is a farnesoid X receptor (FXR) agonist that binds to FXRs in a TR-FRET assay (EC50 = 13 µM) and induces FXR transactivation in a reporter assay. It induces transcription of the gene encoding the Nrf2 target glutamate cysteine ligase (GCL) in primary hepatocytes and HepG2 cells when used at concentrations ranging from 25 to 100 µM.
Chenodeoxycholic acid (CDCA) is a primary bile acid that facilitates the intestinal uptake of lipids and fat-soluble vitamins. Levels of chenodeoxycholic acid can serve as markers for inborn errors of bile acid synthesis and hepatobiliary disorders such as familial intrahepatic cholestasis and biliary atresia. This stable-labeled internal standard is suitable for quantitation of CDCA levels in LC/MS and GC/MS bile acid testing methods.
Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA by GC- or LC-MS. CDCA is a hydrophobic primary bile acid that activates nuclear receptors involved in cholesterol metabolism. EC50 concentrations for activation of FXR range from 13-34 μM. In cells, CDCA also binds to bile acid binding proteins (BABP) with a reported stoichiometry of 1:2. CDCA toxicity is linked to increased cellular glutathione levels and increased oxidative stress. Exposure of cells to excess CDCA contributes to liver and intestinal cancers.
Scientific Research Applications
Bile Acid Production
Chenodeoxycholic Acid-d4 (CDCA-d4) is a primary bile acid generated in the liver from cholesterol . In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts .
Dissolution of Gallbladder Stones
CDCA has been clinically used for the dissolution of gallbladder stones at doses ranging from 375 to 750 mg/day, with a success rate of 8 to 18% . However, this application has lost its therapeutic relevance due to the advent of laparoscopic cholecystectomy .
Treatment of Cerebrotendinous Xanthomatosis (CTX)
In 2017, CDCA was approved as an orphan indication for the treatment of patients with cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder caused by mutations of sterol 27-hydroxylase (CYP27A1) gene . CDCA therapy, at doses up to 750 mg/day, results in decreased plasma levels of cholestanol and stabilization of neurologic symptoms .
Inhibition of CYP27A1
CDCA is a potent inhibitor of CYP27A1 . This enzyme is essential for cholesterol breakdown, and its inhibition by CDCA has implications in the treatment of disorders like CTX .
Release of Glucagon-like Peptide-1 (GLP-1)
CDCA promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating GPBAR1 . This has potential implications in the management of diabetes.
Antitumor Activity
In vivo and in vitro studies have demonstrated that CDCA can inhibit the proliferation and induce the apoptosis of hepatobiliary tumor cells . This suggests potential applications in cancer therapy.
Lipid Digestion
CDCA, together with other bile acids, forms mixed micelles that contain lecithin. They solubilize cholesterol and thus aid its excretion, as well as facilitate lipid digestion .
Anticholelithogenic Effects
The primary bile acid also shows anticholelithogenic effects and finds application in medical treatment to dissolve gallstones .
properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-PSTGXAJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584459 | |
Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chenodeoxycholic Acid-d4 | |
CAS RN |
99102-69-9 | |
Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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